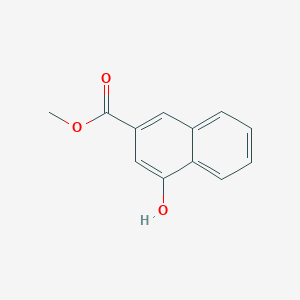

Methyl 4-hydroxy-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBWWQMCPGCLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of Methyl 4-hydroxy-2-naphthoate

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-2-naphthoate

Abstract

This compound is a pivotal intermediate in the synthesis of complex organic molecules, finding significant application in medicinal chemistry and materials science.[1] Its naphthalene core, functionalized with both hydroxyl and methyl ester groups, serves as a versatile scaffold for developing novel therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antagonists for G-protein coupled receptors, as well as components for optoelectronic materials.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and validated synthetic pathway to this compound. The synthesis is presented as a two-stage process: the initial construction of the 4-hydroxy-2-naphthoic acid backbone via a Stobbe condensation and subsequent intramolecular cyclization, followed by a classic Fischer esterification to yield the final product. Each stage is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters, ensuring scientific integrity and reproducibility for researchers in the field.

Strategic Overview: A Two-Stage Synthetic Approach

The is most effectively achieved through a sequential, two-part strategy. This approach decouples the formation of the core naphthoic acid structure from the final esterification step, allowing for optimization and purification at each critical juncture.

-

Part I: Naphthalene Ring Construction. The synthesis commences with the formation of the precursor, 4-hydroxy-2-naphthoic acid. While the Kolbe-Schmitt reaction is a classic method for carboxylating phenols, its application to 2-naphthol does not typically yield the desired 4-hydroxy-2-naphthoic acid isomer.[3][4][5] A more reliable and regioselective approach involves a Stobbe condensation between an appropriate benzaldehyde and dimethyl succinate, followed by an acid-catalyzed intramolecular cyclization to construct the naphthalene ring system.[6]

-

Part II: Fischer Esterification. With the 4-hydroxy-2-naphthoic acid precursor in hand, the final step is a straightforward acid-catalyzed esterification using methanol. This reaction, known as the Fischer esterification, is a robust and high-yielding method for converting carboxylic acids to their corresponding methyl esters.[2][7]

The overall synthetic workflow is depicted below.

Figure 1: High-level workflow for the .

Part I: Synthesis of 4-hydroxy-2-naphthoic acid

This crucial first stage involves the construction of the substituted naphthalene ring from acyclic precursors. The chosen methodology leverages a powerful carbon-carbon bond-forming reaction followed by a ring-closing event.

Underlying Principles and Mechanism

The synthesis of the 4-hydroxy-2-naphthoic acid core is achieved through two sequential reactions:

-

Stobbe Condensation: This is a base-catalyzed condensation between a carbonyl compound (benzaldehyde) and a succinic ester (dimethyl succinate). The strong base, typically potassium tert-butoxide (t-BuOK), deprotonates the succinate ester to form a carbanion. This nucleophile then attacks the carbonyl carbon of the benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular lactonization, followed by elimination, to yield an alkylidenesuccinic acid or its half-ester after workup.[6] The causality for using a strong, non-nucleophilic base like t-BuOK is to favor the formation of the kinetic enolate of the succinate, driving the condensation forward efficiently without competing saponification of the ester groups.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The 2-benzylidenesuccinic acid intermediate produced in the Stobbe reaction is then subjected to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[6] The acid protonates the carboxylic acid group, which then acts as an electrophile, attacking the electron-rich aromatic ring in an intramolecular Friedel-Crafts acylation. This cyclization event forms the second six-membered ring, and subsequent tautomerization of the resulting enol yields the aromatic 4-hydroxynaphthoic acid structure.

The combined mechanistic pathway is illustrated below.

Figure 2: Mechanistic flow for the synthesis of 4-hydroxy-2-naphthoic acid.

Experimental Protocol: 4-hydroxy-2-naphthoic acid

This protocol is adapted from established procedures for the synthesis of substituted naphthoic acids.[6]

Step A: Stobbe Condensation to form 2-(E)-benzylidenesuccinic acid

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add potassium tert-butoxide (1.1 eq) and anhydrous tert-butanol.

-

Reaction Initiation: Heat the mixture to reflux. Prepare a solution of benzaldehyde (1.0 eq) and dimethyl succinate (1.25 eq) in tert-butanol.

-

Addition: Add the benzaldehyde/succinate solution dropwise to the refluxing t-BuOK mixture over 3 hours. Maintain reflux for an additional 3 hours after the addition is complete.

-

Workup I (Solvent Removal): Remove the tert-butanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: Dissolve the resulting residue in methanol, add a 15% solution of NaOH in methanol, and reflux the mixture for 12 hours to ensure complete saponification of any remaining ester groups.

-

Workup II (Extraction): Concentrate the mixture in vacuo. Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.

-

Isolation: Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. The product, 2-(E)-benzylidenesuccinic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethyl acetate/hexane mixture to yield pure 2-(E)-benzylidenesuccinic acid.

Step B: Cyclization to form 4-hydroxy-2-naphthoic acid

-

Setup: In a flask, carefully add 2-(E)-benzylidenesuccinic acid (1.0 eq) to concentrated sulfuric acid (approx. 2.2 eq by mass) at 0 °C.

-

Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice/cold water.

-

Isolation: Allow the mixture to stand, often overnight at low temperature (5 °C), to facilitate crystallization of the product.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude 4-hydroxy-2-naphthoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Synthesis of 4-hydroxy-2-naphthoic acid

| Parameter | Step A: Stobbe Condensation | Step B: Cyclization |

| Key Reagents | Benzaldehyde, Dimethyl Succinate, t-BuOK | 2-Benzylidenesuccinic acid, H₂SO₄ |

| Solvent | tert-Butanol | None (H₂SO₄ is reagent & medium) |

| Temperature | Reflux (~83 °C) | 0 °C to Room Temperature |

| Reaction Time | 6-8 hours | 8-12 hours |

| Typical Yield | 70-80% | 75-85% |

| Purification | Recrystallization (EtOAc/Hexane) | Recrystallization (Ethanol/Water) |

Part II: Esterification to this compound

The final stage of the synthesis converts the carboxylic acid into the desired methyl ester. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and high efficiency.

Underlying Principles and Mechanism

Fischer esterification is an equilibrium-controlled, acid-catalyzed process.[7] The reaction proceeds via the following key steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated (typically by another molecule of the alcohol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side, the alcohol (methanol) is typically used in large excess, serving as both the reagent and the solvent.

Figure 3: Generalized mechanism of Fischer Esterification.

Experimental Protocol: this compound

This protocol is a standard and reliable procedure for acid-catalyzed esterification.[2][8]

-

Setup: Dissolve 4-hydroxy-2-naphthoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.5-1.0 eq, or a few drops of H₂SO₄).[2]

-

Reaction: Heat the solution to reflux (approx. 65-70 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting carboxylic acid spot.

-

Quenching: After cooling to room temperature, carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Workup (Extraction): Extract the product from the aqueous methanol mixture using a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purification: Purify the crude this compound via silica gel column chromatography or recrystallization from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to yield a pure solid.[2]

Data Summary: Fischer Esterification

| Parameter | Fischer Esterification |

| Key Reagents | 4-hydroxy-2-naphthoic acid, Methanol |

| Catalyst | Concentrated H₂SO₄ or TsOH |

| Solvent | Methanol (reagent and solvent) |

| Temperature | Reflux (~65-70 °C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 70-95% |

| Purification | Column Chromatography or Recrystallization |

Product Characterization and Validation

The identity and purity of the final product, this compound, must be rigorously confirmed. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl ester group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H (hydroxyl), C=O (ester), and aromatic C-H functional groups.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion and Outlook

This guide has detailed a robust, two-stage synthetic route to this compound, proceeding through the key intermediate 4-hydroxy-2-naphthoic acid. The strategy, which combines a Stobbe condensation/cyclization sequence with a subsequent Fischer esterification, is built upon well-understood and reliable organic transformations. By explaining the causality behind procedural choices and providing detailed, validated protocols, this document serves as a practical resource for researchers. The availability of this synthetic pathway is crucial for advancing research in drug discovery, where naphthoic acid derivatives are explored for their biological activities, and in materials science, where the naphthalene scaffold offers unique photophysical properties.[1][2][9]

References

-

Title: Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole Source: J-Stage URL: [Link]

-

Title: Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 Source: Scientific Research Publishing (Scirp.org) URL: [Link]

-

Title: 2-Naphthol - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Carboxylation of 2Naphthol with Carbon Dioxide in Anisole Source: ResearchGate URL: [Link]

-

Title: 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application Source: Synthetic Works URL: [Link]

-

Title: 4-Hydroxy-2-naphthoic acid Source: Genome Context URL: [Link]

-

Title: Kolbe–Schmitt reaction - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of Methyl 6-hydroxy-2-naphthoate Source: PrepChem.com URL: [Link]

-

Title: Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide Source: ResearchGate URL: [Link]

-

Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]

-

Title: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists Source: PubMed URL: [Link]

Sources

- 1. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]

- 2. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]

- 3. Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of Methyl 4-hydroxy-2-naphthoate

Introduction

Methyl 4-hydroxy-2-naphthoate is an aromatic ester with a naphthalene core, a functional landscape that promises a rich and informative spectroscopic profile. The precise elucidation of its chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a comprehensive theoretical framework for the spectral analysis of this compound, complete with detailed experimental protocols and data interpretation strategies.

The Strategic Workflow of Spectroscopic Analysis

A multi-faceted approach is essential for the unambiguous structural confirmation of a synthesized compound like this compound. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: A typical workflow for the structural elucidation of an organic compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the number of different types of protons and their connectivity in a molecule.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry, pure this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the ester group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | ~7.8-8.0 | s | - |

| H-3 | ~7.1-7.3 | s | - |

| H-5 | ~8.0-8.2 | d | 8-9 |

| H-6 | ~7.3-7.5 | t | 7-8 |

| H-7 | ~7.5-7.7 | t | 7-8 |

| H-8 | ~7.8-8.0 | d | 8-9 |

| -OCH₃ | ~3.9-4.1 | s | - |

| -OH | ~9.5-10.5 | s (broad) | - |

-

The protons on the naphthalene ring will show characteristic splitting patterns based on their coupling with neighboring protons.

-

The hydroxyl proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Caption: Predicted proton coupling relationships in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of unique carbon environments in a molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation:

-

A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

-

Instrument Setup:

-

The setup is similar to ¹H NMR, with tuning of the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

A proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time is generally necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C-4 (C-OH) | ~155-160 |

| C-2 (C-COOCH₃) | ~110-115 |

| Quaternary Aromatic Carbons | ~125-140 |

| Tertiary Aromatic Carbons | ~105-130 |

| -OCH₃ | ~50-55 |

-

The carbonyl carbon of the ester will appear significantly downfield.

-

The carbon bearing the hydroxyl group will also be deshielded.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region, with variations due to the electronic effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation (Solid):

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the IR beam path.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Predicted FT-IR Data and Interpretation

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-3000 | Medium |

| C=O stretch (ester) | 1700-1730 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-O stretch (ester) | 1100-1300 | Strong |

-

The broad O-H stretch is a key indicator of the hydroxyl group.

-

The strong carbonyl absorption confirms the presence of the ester.

-

The aromatic C=C stretching bands and C-H out-of-plane bending vibrations (in the fingerprint region) can provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₀O₃) is 202.21 g/mol . A prominent molecular ion peak is expected at m/z = 202.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 171.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 143.

-

Decarbonylation (loss of CO) from the fragment at m/z = 171 to give a fragment at m/z = 143.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry is expected to provide a comprehensive and unambiguous structural characterization of this molecule. While based on sound chemical principles, these predictions underscore the necessity of empirical data acquisition for definitive structural confirmation. Researchers are encouraged to use this guide as a reference for designing experiments and interpreting the resulting spectral data.

References

-

Wikipedia. Electron ionization. [Link]

-

NIST WebBook. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester. [Link]

-

Chemguide. Mass spectra - fragmentation patterns. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Functional Groups of Methyl 4-hydroxy-2-naphthoate

Abstract

Methyl 4-hydroxy-2-naphthoate is a bifunctional naphthalene derivative of significant interest in synthetic organic chemistry and medicinal research. As a key structural motif, it serves as a versatile intermediate for the synthesis of more complex molecules, including analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the molecule's core reactivity, governed by the interplay of its three primary components: a phenolic hydroxyl group, a methyl ester, and the naphthalene aromatic system. We will explore the distinct chemical behaviors of these functional groups, the regiochemical outcomes of electrophilic aromatic substitution, and the practical application of this knowledge in designing synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical scaffold.

Molecular Structure and Physicochemical Profile

Chemical Structure and Nomenclature

This compound possesses a naphthalene core functionalized with a hydroxyl (-OH) group at the C4 position and a methyl ester (-COOCH₃) at the C2 position. The presence of both an electron-donating hydroxyl group and an electron-withdrawing ester group on the same aromatic ring system creates a unique electronic environment that dictates its reactivity. Intramolecular hydrogen bonding between the C4-hydroxyl proton and the carbonyl oxygen of the C2-ester is a key structural feature that influences its stability and physicochemical properties.[1]

-

IUPAC Name: methyl 4-hydroxynaphthalene-2-carboxylate

-

CAS Number: 7463-53-8 (for the parent structure, isomers have different CAS numbers)[3][4]

-

Molecular Formula: C₁₂H₁₀O₃[4]

Physicochemical Data Summary

The physical and chemical properties of naphthoate esters are critical for their application in synthesis, including solubility in various solvent systems and purification requirements.

| Property | Value | Source |

| Molecular Weight | 202.21 g/mol | [3][4] |

| Melting Point | 73-75 °C (for Methyl 3-hydroxy-2-naphthoate) | [3][5] |

| Polar Surface Area | 46.5 Ų | [6] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Note: Properties such as melting point can vary between isomers. The value for the 3-hydroxy isomer is provided for reference.

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor.

Primary Synthetic Route: Fischer Esterification

Fischer esterification involves reacting a carboxylic acid (4-hydroxy-2-naphthoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][5][7] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, which also serves as the solvent.[7]

Causality of Experimental Choices:

-

Acid Catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: Using methanol as the solvent shifts the reaction equilibrium to favor ester formation, in accordance with Le Châtelier's principle, maximizing the yield.

-

Reflux Conditions: Heating the reaction to the boiling point of methanol (reflux) increases the reaction rate without loss of solvent, allowing the reaction to reach equilibrium in a reasonable timeframe (typically 6-36 hours).[1][7]

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative example based on established procedures.[5][7]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-2-naphthoic acid (1.0 eq).

-

Reagents: Add a significant excess of methanol (e.g., 25 mL per 1.0 g of carboxylic acid) to the flask to act as both reactant and solvent.

-

Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), followed by brine.[5][7]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound. The product can be further purified by recrystallization or silica gel chromatography if necessary.[1]

Visualization: Fischer Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Analysis of Functional Group Reactivity

The chemical behavior of this compound is a composite of the reactivities of its individual functional groups, which also influence one another electronically.[8]

The Phenolic Hydroxyl Group (-OH) at C4

The hydroxyl group at C4 is phenolic, meaning it is directly attached to an aromatic ring. This confers weak acidity and makes the oxygen atom a potent nucleophile upon deprotonation.

-

O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH), the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This ion can readily react with alkylating agents, such as alkyl halides or sulfates, in an Sₙ2 reaction to form ethers.[9][10] This reaction is fundamental for installing protecting groups or modifying the molecule's pharmacokinetic properties.[11]

-

O-Acylation: The hydroxyl group can be acylated by reacting with acid chlorides or anhydrides to form a new ester linkage.[12] This reaction is often catalyzed by a non-nucleophilic base like pyridine or triethylamine, which serves to neutralize the HCl byproduct and activate the acylating agent.

-

Directing Effect in EAS: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS).[13] It strongly donates electron density into the naphthalene ring via resonance, stabilizing the carbocation intermediate (the sigma complex). It is an ortho, para-director.

The Methyl Ester Group (-COOCH₃) at C2

The methyl ester at C2 is a classic carboxylic acid derivative and its reactivity is dominated by nucleophilic acyl substitution at the electrophilic carbonyl carbon.

-

Hydrolysis (Saponification): The ester can be readily hydrolyzed back to the parent carboxylic acid.[14] Under basic conditions (saponification), a hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt and methanol.[15] Subsequent acidification protonates the carboxylate to yield the carboxylic acid. The reaction is effectively irreversible due to the deprotonation of the carboxylic acid under basic conditions. Steric hindrance around the carbonyl can significantly slow this reaction.[16]

-

Conversion to Amides/Hydrazides: The ester can undergo aminolysis. For instance, reaction with hydrazine hydrate displaces the methoxy group to form the corresponding hydrazide.[17][18] This transformation is a key step in the synthesis of many pharmaceutical derivatives, including hydrazones with potential anti-inflammatory activity.[17]

-

Directing Effect in EAS: The ester group is a deactivating group for electrophilic aromatic substitution.[19] It withdraws electron density from the ring through both induction and resonance, destabilizing the carbocation intermediate. It acts as a meta-director.

The Naphthalene Aromatic System: Regioselectivity of Electrophilic Aromatic Substitution (EAS)

When an electrophile attacks the naphthalene ring of this compound, the regiochemical outcome is determined by the competing electronic effects of the two substituents.

-

Dominance of the Activating Group: In electrophilic aromatic substitution, activating groups almost always control the regioselectivity over deactivating groups.[20] The C4-hydroxyl group is a strong activator, while the C2-ester is a moderate deactivator. Therefore, the -OH group will direct incoming electrophiles to its ortho and para positions.

-

Predicted Sites of Substitution:

-

The positions ortho to the C4-OH are C3 and C5.

-

The position para to the C4-OH is C8.

-

However, the C2 position is already substituted.

-

Therefore, electrophilic attack is most likely to occur at the C1 and C3 positions. The C1 position is ortho to the -OH and meta to the -COOCH₃, while the C3 position is also ortho to the -OH.

-

-

Example Reaction - Nitration: Treatment with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a potent electrophile.[21] The reaction is expected to yield a mixture of methyl 1-nitro-4-hydroxy-2-naphthoate and methyl 3-nitro-4-hydroxy-2-naphthoate .

Visualization: EAS Regioselectivity

Caption: Regioselectivity of electrophilic attack on this compound.

Applications in Synthetic Chemistry and Drug Development

The distinct reactivity of its functional groups makes this compound a valuable building block for creating a diverse range of more complex molecules.

-

Versatile Synthetic Intermediate: The ability to selectively functionalize the hydroxyl group (via alkylation/acylation), modify the ester (via hydrolysis/aminolysis), or substitute the aromatic ring (via EAS) provides multiple handles for molecular elaboration.[2][22] This makes it a key precursor in multi-step syntheses.

-

Scaffold for NSAID Analogs: The naphthoic acid framework is central to several NSAIDs, most notably Naproxen.[23] this compound and its isomers serve as starting materials for synthesizing derivatives that can be evaluated for cyclooxygenase (COX) inhibition.[1] The ester functionality is often a prodrug strategy to improve the pharmacokinetic profile of a parent carboxylic acid drug.[24]

-

Probing Biological Systems: Naphthoic acid derivatives have been investigated for their potential as therapeutic agents beyond inflammation. For instance, specific substitution patterns on the naphthalene ring are crucial for steric and electronic interactions with biological targets.[2] Structurally related compounds have been identified as antagonists for the P2Y14 receptor, which is involved in inflammatory and metabolic diseases, and as ligands for the aryl hydrocarbon receptor (AhR).[2][25]

Conclusion

This compound is a molecule whose reactivity is defined by a fascinating interplay of competing and complementary functional groups. The potent activating and directing effect of the C4-hydroxyl group dominates the chemistry of the aromatic system, enabling regioselective electrophilic substitution. Concurrently, the C2-ester and C4-hydroxyl moieties provide independent sites for nucleophilic acyl substitution and O-functionalization, respectively. A thorough understanding of these principles is paramount for any scientist aiming to leverage this compound as a strategic intermediate in the synthesis of novel materials, pharmaceutical agents, and chemical probes.

References

-

Synthetic Works. (n.d.). 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works. (URL: [Link])

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation of new potentially active hydrazones of naproxen hydrazide. (URL: [Link])

-

Rahman, S. M. A., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences. (URL: [Link])

-

PrepChem.com. (2023). Synthesis of Methyl 6-hydroxy-2-naphthoate. (URL: [Link])

-

Kim, H., & Park, H. (2022). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. (URL: [Link])

-

ResearchGate. (n.d.). Synthetic pathway of naproxen containing derivatives 9–12. (URL: [Link])

-

Mahmood, W. A. R. (2017). Preparation and Characterization some New of Naproxen Drug Derivatives. Baghdad Science Journal. (URL: [Link])

-

Vrzal, R., et al. (2019). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences. (URL: [Link])

-

National Center for Biotechnology Information. (n.d.). Methyl 6-hydroxy-2-naphthoate. PubChem Compound Database. (URL: [Link])

- Google Patents. (1982).

-

Zenodo. (1989). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (URL: [Link])

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. (URL: [Link])

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. (URL: [Link])

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. (URL: [Link])

-

Chemistry LibreTexts. (2015). 2.4: Functional Groups: Centers of Reactivity. (URL: [Link])

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])

- Google Patents. (1981).

- Google Patents. (2019). CN108530390B - Alkylation method of 4-hydroxybenzophenone. (URL: )

-

ResearchGate. (1966). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. (URL: [Link])

-

YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (URL: [Link])

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (URL: [Link])

- Google Patents. (2013).

-

ResearchGate. (1962). The base-catalyzed condensation of dehydroacetic acid with fifteen aromatic aldehydes. (URL: [Link])

Sources

- 1. Methyl 4-hydroxy-8-methyl-2-naphthoate (16059-74-8) for sale [vulcanchem.com]

- 2. 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester | Benchchem [benchchem.com]

- 3. Methyl 3-hydroxy-2-naphthoate 97 883-99-8 [sigmaaldrich.com]

- 4. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US4323714A - Alkylation of hydroxy-substituted aromatic compounds - Google Patents [patents.google.com]

- 10. CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone - Google Patents [patents.google.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. zenodo.org [zenodo.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]

- 23. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-2-naphthoate

Introduction

Methyl 4-hydroxy-2-naphthoate is a naphthalene derivative belonging to the family of naphthoic acid esters. These compounds are of significant interest to researchers in medicinal chemistry and materials science due to their versatile chemical structures, which serve as scaffolds for the synthesis of more complex molecules. Naphthoic acid derivatives have been investigated for their potential as therapeutic agents, including their role as antagonists for receptors involved in inflammatory and metabolic diseases. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in research and drug development.

Chemical Structure and Properties

The foundational structure of this compound consists of a naphthalene core functionalized with a hydroxyl group and a methyl ester. This arrangement imparts a unique combination of aromaticity, polarity, and reactivity to the molecule.

Molecular Structure

The chemical structure of this compound is illustrated below. The IUPAC name for this compound is methyl 4-hydroxynaphthalene-2-carboxylate.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Precise experimental data for this compound is not extensively available in public literature. However, we can infer its properties based on its parent compound, 4-hydroxy-2-naphthoic acid, and closely related isomers. The table below summarizes these known and predicted properties.

| Property | Value (4-hydroxy-2-naphthoic acid) | Predicted Value (this compound) | Reference |

| Molecular Formula | C₁₁H₈O₃ | C₁₂H₁₀O₃ | [1] |

| Molecular Weight | 188.18 g/mol | 202.21 g/mol | [1] |

| CAS Number | 1573-91-7 | Not available | [1] |

| Melting Point | Not available | Predicted to be a solid at room temperature | |

| Boiling Point | 411.6 °C | > 200 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO (≥ 42 mg/mL) | Expected to be soluble in methanol, DMSO, and other organic solvents. Poorly soluble in water. | [3] |

| pKa | Not available | Expected to be weakly acidic due to the phenolic hydroxyl group. |

Synthesis and Purification

The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 4-hydroxy-2-naphthoic acid.

General Synthesis Protocol: Fischer Esterification

This standard procedure involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

-

Dissolution: Dissolve 4-hydroxy-2-naphthoic acid in an excess of methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methyl ester protons, and a singlet for the hydroxyl proton. The exact chemical shifts and coupling constants would provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the naphthalene ring, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include a broad O-H stretching band for the hydroxyl group, C-H stretching for the aromatic and methyl groups, and a strong C=O stretching band for the ester carbonyl.

-

UV-Visible (UV-Vis) Spectroscopy: Due to the extended aromatic system of the naphthalene core, this compound is expected to absorb UV radiation, showing characteristic absorbance maxima that can be used for quantitative analysis.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (e.g., formic or acetic acid) would be a suitable starting point for method development.

Applications in Research and Drug Development

Naphthoic acid derivatives are valuable building blocks in organic synthesis and medicinal chemistry.[4] While specific applications for this compound are not widely reported, related compounds have shown significant biological activity. For instance, some naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases.[5] Furthermore, certain naphthol derivatives have demonstrated anti-inflammatory effects by suppressing key signaling pathways.[5] The structural features of this compound make it an interesting candidate for further investigation in these areas.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, drawing upon data from its parent compound and related isomers due to the limited availability of specific experimental data. The insights provided herein are intended to serve as a valuable resource for researchers and drug development professionals working with this and similar classes of compounds.

References

-

Chemsrc. Methyl 4-hydroxy-5,6,7-trimethoxy-2-naphthoate. (2025-11-25). Available from: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

-

Synthetic Works. 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application. Available from: [Link].

-

PubChem. 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester. Available from: [Link].

-

PrepChem.com. Synthesis of Methyl 6-hydroxy-2-naphthoate. Available from: [Link].

-

PubChem. Methyl 2-naphthoate. Available from: [Link].

-

Chemsrc. 4-Hydroxy-8-methyl-2-naphthoic acid. (2024-04-08). Available from: [Link].

- Google Patents. Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Methyl 4-hydroxy-2,6-dimethylbenzoate. (2025-12-28). Available from: [Link].

-

PubMed. Methyl-1-hydroxy-2-naphthoate, a Novel Naphthol Derivative, Inhibits Lipopolysaccharide-Induced Inflammatory Response in Macrophages via Suppression of NF-κB, JNK and p38 MAPK Pathways. (2011-09). Available from: [Link].

-

PubChem. Methyl 6-hydroxy-2-naphthoate. Available from: [Link].

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link].

-

Organic Syntheses. α-NAPHTHOIC ACID. Available from: [Link].

-

MDPI. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Available from: [Link].

- Google Patents. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link].

-

ResearchGate. (PDF) Naphthoquinones' biological activities and toxicological effects. Available from: [Link].

-

Organic Chemistry Data. Bordwell pKa Table. Available from: [Link].

-

ResearchGate. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2025-04-24). Available from: [Link].

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link].

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link].

-

ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. (2025-08-06). Available from: [Link].

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available from: [Link].

-

SpectraBase. 4-HYDROXY-3-METHYL-BUT-2-ENOIC-ACID - Optional[13C NMR]. Available from: [Link].

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07). Available from: [Link].

-

SpectraBase. Methyl 1-hydroxy-2-naphthoate - Optional[ATR-IR] - Spectrum. Available from: [Link].

Sources

- 1. 4-Hydroxy-2-naphthoic acid 98% | CAS: 1573-91-7 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Methyl 4-hydroxy-2-naphthoate

Executive Summary

Introduction: The Significance of the Naphthoic Acid Scaffold

Naphthoic acids and their derivatives, including methyl 4-hydroxy-2-naphthoate, represent a privileged scaffold in medicinal chemistry and materials science.[1] Their rigid, planar aromatic system provides an ideal backbone for constructing molecules with specific steric and electronic profiles. This structural motif is found in various therapeutic agents, where it often serves as a crucial pharmacophore for interacting with biological targets.[2] For instance, derivatives of naphthoic acid are known to be precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and can act as antagonists for receptors involved in inflammatory diseases.[2][3]

The solid-state structure of an active pharmaceutical ingredient (API) or its intermediate is of critical importance. Crystalline arrangement dictates key properties such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on a drug's efficacy and safety.[4] Therefore, a thorough analysis of the crystal structure, governed by a delicate balance of intermolecular forces, is not merely an academic exercise but a foundational requirement in modern drug development. This guide focuses on the elucidation of these forces for this compound, providing a blueprint for its structural characterization.

Synthesis and Single-Crystal Cultivation

The primary objective before any diffraction study is the procurement of high-quality single crystals. This begins with the synthesis of pure material, followed by a meticulous crystallization process.

Synthesis: Fischer-Speier Esterification

The most direct and reliable route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 4-hydroxy-2-naphthoic acid.[5] This classic Fischer-Speier reaction is both high-yielding and straightforward to perform.

Experimental Protocol:

-

Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol).[6]

-

Solvent and Catalyst: Add 125 mL of methanol (reagent grade, anhydrous) to the flask. The methanol serves as both the solvent and the esterifying agent. While stirring, carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) as the catalyst.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup: After cooling the reaction mixture to room temperature, neutralize the sulfuric acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic extracts with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting solid is the crude this compound.

-

Final Purity: For crystallization purposes, the crude product should be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like an ethanol/water mixture to achieve >99% purity.

Crystal Growth: The Art of Slow Evaporation

The quality of the X-ray diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a crystal with well-defined faces and minimal internal defects. Slow evaporation is a reliable method for achieving this.

Causality of Solvent Choice: The ideal solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will be undersaturated, preventing crystal nucleation. If it is too low, precipitation will occur too rapidly, leading to polycrystalline powder or poorly formed crystals. A binary solvent system, such as benzene or a mixture of ethyl acetate and hexane, often provides the necessary control over the evaporation rate.[7]

Experimental Protocol:

-

Solution Preparation: Dissolve a small amount (e.g., 20-30 mg) of purified this compound in a minimal amount of a suitable solvent (e.g., benzene or ethyl acetate) in a clean, small vial.[7]

-

Inducing Supersaturation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator, at a constant temperature.

-

Crystal Harvest: Monitor the vial daily. Once well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] The workflow involves mounting the crystal, collecting diffraction data, and processing that data to solve and refine the structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol Overview:

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The goniometer is placed in a diffractometer, where the crystal is cooled (typically to ~100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[7]

-

Data Reduction: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of individual diffraction spots are integrated.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data. Hydrogen atoms are typically located from the difference Fourier map and refined.[7] The final output is a Crystallographic Information File (CIF), which contains all the structural information.

Structural Elucidation and Interpretation

Although the specific CIF for this compound is not publicly indexed, we can predict its key structural features and intermolecular interactions with high confidence by analyzing its functional groups and drawing analogies to similar published structures, such as substituted benzoates and other naphthoates.[8]

Predicted Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful SCXRD experiment. The values are hypothetical placeholders for illustrative purposes.

| Parameter | Expected Value / Type |

| Chemical Formula | C₁₂H₁₀O₃ |

| Formula Weight | 202.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) | ~1.4 g/cm³ |

| Key Intramolecular Bond | O-H···O (hydroxyl to ester carbonyl) |

| Key Intermolecular Bond | O-H···O (hydroxyl to carbonyl of adjacent molecule) |

Molecular Geometry and Supramolecular Assembly

The core of the molecule is the planar naphthalene ring system. The key to its crystal engineering lies in the interplay of its hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the two ester oxygens).

Caption: Key functional groups for intermolecular interactions.

The crystal packing will be dominated by hydrogen bonds. It is highly probable that the hydroxyl group forms a strong intermolecular hydrogen bond with the carbonyl oxygen of the ester group on an adjacent molecule. This O—H···O=C interaction is a robust and common supramolecular synthon that directs the assembly of molecules into chains or dimers.[8]

Caption: Predicted intermolecular hydrogen bonding motif.

In addition to strong hydrogen bonds, weaker C—H···O interactions and π-π stacking between the naphthalene rings of adjacent molecules are expected to further stabilize the crystal lattice.[9] The interplay of these forces defines the final three-dimensional architecture and is responsible for the material's bulk properties.

Implications for Drug Development

Understanding the crystal structure of this compound provides critical insights for its use as a pharmaceutical intermediate.

-

Polymorph Screening: A comprehensive analysis, as outlined here, is the first step in a polymorph screen.[4] Identifying and characterizing different crystalline forms is essential to ensure consistent manufacturing and clinical performance of the final API.

-

Solubility and Bioavailability: The strength and nature of the intermolecular interactions directly influence the lattice energy of the crystal. A more stable crystal lattice (stronger interactions) generally corresponds to lower solubility, which can negatively impact bioavailability.

-

Structure-Activity Relationship (SAR): The defined 3D structure provides a template for computational modeling. Understanding the preferred conformation and hydrogen bonding motifs can inform the design of more complex derivatives that are optimized for binding to a specific protein target.[2]

-

Chemical Stability: The packing arrangement can affect the molecule's susceptibility to degradation. For instance, close packing may sterically hinder the approach of reactants like water or oxygen, enhancing the compound's shelf life.

Conclusion

The crystal structure analysis of this compound is a multi-step process that integrates chemical synthesis, meticulous crystal growth, and high-resolution X-ray diffraction analysis. Although a definitive structure is not currently in the public domain, this guide presents a complete and scientifically rigorous blueprint for its determination and interpretation. By understanding the dominant role of O—H···O hydrogen bonding and π-π stacking in directing the supramolecular assembly, researchers can gain predictive control over the solid-state properties of this vital chemical building block. These insights are indispensable for the rational design and development of new, safer, and more effective pharmaceuticals.

References

- Vertex AI Search. (2024). 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works.

- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methyl-2-naphthoate.

- Benchchem. (n.d.). 4-Hydroxy-8-phenyl-2-naphthalenecarboxylic acid methyl ester.

- CCDC. (n.d.). The Largest Curated Crystal Structure Database.

- Benchchem. (2025). An In-depth Technical Guide to Methyl 6-hydroxy-2-naphthimidate and its Relationship to Naphthoic Acids.

- MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- PrepChem.com. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate.

- PMC. (n.d.). Methyl 2-hydroxy-4-iodobenzoate.

- ChemicalBook. (2025). METHYL 3-HYDROXY-2-NAPHTHOATE.

- PubChem. (n.d.). Pamoate(2-).

- Human Metabolome Database. (2021). Showing metabocard for 1-Hydroxy-2-naphthoic acid (HMDB0243892).

- MDPI. (n.d.). The Role of Weak C–H···X (X = O, π) Interactions in Three 1-Hydroxy-2-naphthoic Acid Cocrystals with N-Containing Heteroaromatics: Structural Characterization and Synthon Cooperation.

- ResearchGate. (2025). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate.

- Semantic Scholar. (2012). Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate.

- Thermo Fisher Scientific. (2021). X-ray Diffraction Analysis of Active Pharmaceutical Ingredients.

- PMC. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.

- CCDC. (2025). Introducing Cambridge Structural Database 6.00.

- Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.

- PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.

- ECHEMI. (n.d.). 4-Hydroxy-2-naphthoic acid.

Sources

- 1. Methyl 6-Hydroxy-2-naphthoate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester | C13H12O3 | CID 73013820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 3-HYDROXY-2-NAPHTHOATE | 883-99-8 [chemicalbook.com]

- 4. 16712-64-4|6-Hydroxy-2-naphthoic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Methyl 6-hydroxy-2-naphthoate | C12H10O3 | CID 390995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methyl- | C12H10O3 | CID 15539217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 9. 4-Hydroxy-8-methyl-2-naphthoic acid | CAS#:16036-18-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to Methyl 4-hydroxy-2-naphthoate: Synthesis, Characterization, and Applications

Abstract

Methyl 4-hydroxy-2-naphthoate is a specialized aromatic ester derived from the naphthalene scaffold. While not as extensively documented as some of its isomers, its structural motifs—a hydroxylated naphthalene ring system coupled with a carboxylate group—position it as a valuable intermediate in synthetic organic and medicinal chemistry. This guide provides a comprehensive overview of its historical synthesis, detailed modern preparative protocols, physicochemical and spectroscopic characterization, and known applications. By exploring the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for researchers in drug discovery and materials science.

Historical Context and Discovery: A Tale of Two Reactions

The discovery and initial synthesis of this compound are not explicitly detailed in a singular seminal publication. Instead, its existence is the logical and inevitable outcome of two cornerstone 19th-century reactions in organic chemistry: the Kolbe-Schmitt reaction and the Fischer-Speier esterification.

The journey begins with the synthesis of its precursor, 4-hydroxy-2-naphthoic acid . The industrial preparation of hydroxynaphthoic acids was made possible by the Kolbe-Schmitt reaction , first described by Hermann Kolbe in 1860 and later refined by Rudolf Schmitt in 1885. This carboxylation reaction involves the treatment of a phenoxide (in this case, a naphthoxide) with carbon dioxide under pressure to install a carboxylic acid group onto the aromatic ring. For naphthalene derivatives, the regiochemistry is sensitive to factors like temperature and the choice of alkali metal.

Following the isolation of 4-hydroxy-2-naphthoic acid, the final step to obtain the methyl ester would have been achieved through Fischer-Speier esterification . This classic method, developed in 1895 by Emil Fischer and Arthur Speier, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] By refluxing 4-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst, this compound is formed. This two-step sequence represents the most historically and industrially relevant pathway to the title compound.

Synthesis and Manufacturing

The primary and most efficient route for the laboratory and industrial preparation of this compound remains the two-step process originating from β-naphthol.

Step 1: Synthesis of 4-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols and naphthols. The reaction proceeds through the nucleophilic addition of the potassium salt of β-naphthol (potassium 2-naphthoxide) to carbon dioxide.

-

Causality of Experimental Choices:

-

Potassium vs. Sodium Naphthoxide: The use of potassium naphthoxide is crucial for directing the carboxylation to the desired position.

-

Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water can inhibit the carboxylation process.[2]

-

Pressure and Temperature: Elevated temperature and pressure are necessary to facilitate the reaction between the weakly electrophilic carbon dioxide and the naphthoxide.

-

Experimental Protocol: Kolbe-Schmitt Carboxylation of β-Naphthol

-

Preparation of Potassium Naphthoxide: In a suitable high-pressure reactor, add β-naphthol and a stoichiometric equivalent of potassium hydroxide.

-

Solvent/Drying: Add an inert, high-boiling solvent (e.g., dibutyl carbitol) and remove the water formed during the salt formation via azeotropic distillation under reduced pressure.[2]

-

Carboxylation: Pressurize the reactor with dry carbon dioxide gas to approximately 100 atm.

-

Heating: Heat the mixture to 120-150°C and maintain for several hours with vigorous stirring.

-

Work-up: After cooling and venting the reactor, the resulting potassium salt of 4-hydroxy-2-naphthoic acid is dissolved in water.

-

Acidification: Acidify the aqueous solution with a strong mineral acid (e.g., HCl) to precipitate the free 4-hydroxy-2-naphthoic acid.

-

Isolation: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Sources

Navigating the Solubility Landscape of Methyl 4-hydroxy-2-naphthoate: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of a drug product. Methyl 4-hydroxy-2-naphthoate, a key intermediate and structural motif in medicinal chemistry, presents a unique set of physicochemical characteristics that warrant a thorough understanding of its behavior in various solvent systems. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide will equip you with the foundational knowledge and robust experimental protocols to determine its solubility, ensuring the integrity and success of your research endeavors.

Physicochemical Properties: A Molecular Portrait of this compound

To comprehend the solubility of a compound, one must first appreciate its inherent physicochemical properties. This compound is a derivative of 4-hydroxy-2-naphthoic acid.[1][2][3] The molecular structure, characterized by a bicyclic aromatic naphthalene ring, a hydroxyl group, and a methyl ester, imparts a balance of hydrophobicity and hydrophilicity.

Key Structural Features Influencing Solubility:

-

Naphthalene Ring System: The large, nonpolar surface area of the naphthalene core contributes to its inherent hydrophobicity, favoring solubility in nonpolar organic solvents.

-

Hydroxyl Group (-OH): This functional group is a hydrogen bond donor and acceptor, enabling interactions with polar protic solvents like alcohols.

-

Methyl Ester Group (-COOCH₃): The ester group is a polar moiety that can act as a hydrogen bond acceptor, contributing to solubility in polar aprotic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Predicted LogP |

| This compound | C₁₂H₁₀O₃ | 202.21 | Naphthalene, Hydroxyl, Methyl Ester | ~2.6 - 3.0 |

| 4-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | Naphthalene, Hydroxyl, Carboxylic Acid | 2.24 |

| Methyl 6-hydroxy-2-naphthoate | C₁₂H₁₀O₃ | 202.21 | Naphthalene, Hydroxyl, Methyl Ester | Not available |

| Methyl 2-naphthoate | C₁₂H₁₀O₂ | 186.21 | Naphthalene, Methyl Ester | 3.6 |

Note: LogP values are estimations and can vary based on the prediction algorithm.[4][5]

The interplay of these features suggests that the solubility of this compound will be significantly influenced by the polarity, hydrogen bonding capacity, and overall chemical nature of the solvent.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamically driven process. It can be conceptualized as a three-step cycle, as illustrated in the diagram below.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4-Hydroxy-2-naphthoic acid | CAS#:1573-91-7 | Chemsrc [chemsrc.com]

- 4. 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester | C13H12O3 | CID 73013820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-naphthoate | C12H10O2 | CID 137605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Hydroxynaphthoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxynaphthoates, a class of organic compounds characterized by a naphthalene core bearing both a hydroxyl (-OH) and a carboxyl (-COOH) group, are of significant interest in medicinal chemistry and materials science.[1][2][3] Their utility as precursors in the synthesis of azo dyes, pigments, and even anti-carcinogenic compounds underscores the importance of their thorough characterization.[3][4] The precise positioning of the hydroxyl and carboxyl groups on the naphthalene ring gives rise to various isomers, such as 1-hydroxy-2-naphthoic acid, 3-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid, each with unique physicochemical properties.[5][6][7][8] A multi-faceted spectroscopic approach is therefore essential to unambiguously identify these isomers and elucidate their structural and electronic properties.

This technical guide provides an in-depth exploration of the core spectroscopic techniques employed in the characterization of hydroxynaphthoates. It is designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy, as well as Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

A. ¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR spectroscopy of hydroxynaphthoates, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals are key parameters for analysis.[9][10]

-

Chemical Shift : The position of a proton signal in the spectrum is influenced by the electron density around it. Protons attached to the aromatic naphthalene ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current.[11] The exact chemical shifts are sensitive to the positions of the hydroxyl and carboxyl substituents. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very downfield position (δ > 10 ppm), while the phenolic proton of the hydroxyl group also appears as a broad singlet, with its chemical shift being solvent and concentration-dependent.[9]

-

Multiplicity : The splitting of a proton signal is caused by spin-spin coupling with neighboring non-equivalent protons. The n+1 rule is a useful first approximation, where n is the number of adjacent equivalent protons.[9] The coupling patterns of the aromatic protons provide crucial information for assigning the substitution pattern on the naphthalene ring.

-

Integration : The area under each proton signal is proportional to the number of protons it represents. This allows for the determination of the relative number of protons in different chemical environments.[10]

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Hydroxynaphthoates in DMSO-d₆

| Compound | Aromatic Protons | Carboxyl OH | Phenolic OH |

| 1-Hydroxy-2-naphthoic acid | 7.22 - 8.57[5] | ~12.82 (s)[5] | Variable (broad s) |

| 3-Hydroxy-2-naphthoic acid | 7.3 - 8.3[6] | Variable (broad s) | Variable (broad s) |

| 6-Hydroxy-2-naphthoic acid | 7.1 - 8.5 | Variable (broad s) | Variable (broad s) |

Note: Chemical shifts can vary depending on the solvent and concentration. "s" denotes a singlet.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

Chemical Shift : The chemical shifts of the carbon atoms in the naphthalene ring are indicative of their electronic environment. Carbons bearing the hydroxyl and carboxyl groups will have distinct chemical shifts compared to the other aromatic carbons. The carbonyl carbon of the carboxylic acid group is particularly deshielded and appears at a characteristic downfield position (typically > 170 ppm).[5]

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for 1-Hydroxy-2-naphthoic acid in DMSO-d₆ [5]

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | 172.99 |

| C-OH | 160.78 |

| Aromatic Carbons | 108.52 - 135.26 |

C. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-